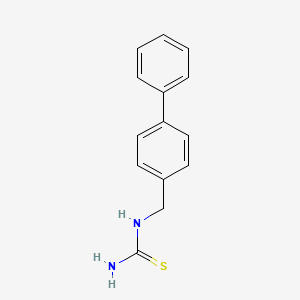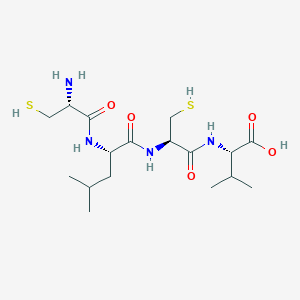
L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- is a peptide compound composed of the amino acids valine, cysteine, and leucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, liquid chromatography techniques are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds, which are crucial for the stability and function of many peptides and proteins.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Potential therapeutic applications due to its ability to form stable structures.
Industry: Used in the development of peptide-based materials and nanostructures.
Mécanisme D'action
The mechanism of action of L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- involves its ability to form stable secondary and tertiary structures through disulfide bonds. These structures can interact with various molecular targets, including enzymes and receptors, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valine, L-cysteinyl-L-leucylglycylglycyl-L-leucyl-L-leucyl-L-threonyl-L-methionyl-: Another peptide with a different sequence and properties.
L-Valine, L-cysteinyl-L-leucylglycylglycyl-L-leucyl-L-leucyl-L-threonyl-: Similar but with a different amino acid composition.
Uniqueness
L-Valine, L-cysteinyl-L-leucyl-L-cysteinyl- is unique due to its specific sequence, which allows it to form distinct disulfide bonds and stable structures. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
844440-29-5 |
|---|---|
Formule moléculaire |
C17H32N4O5S2 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H32N4O5S2/c1-8(2)5-11(19-14(22)10(18)6-27)15(23)20-12(7-28)16(24)21-13(9(3)4)17(25)26/h8-13,27-28H,5-7,18H2,1-4H3,(H,19,22)(H,20,23)(H,21,24)(H,25,26)/t10-,11-,12-,13-/m0/s1 |
Clé InChI |
XYWPMNAAPZJZBN-CYDGBPFRSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CS)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)
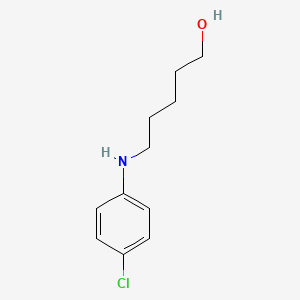
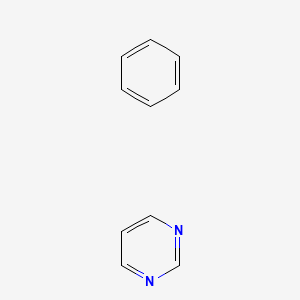
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
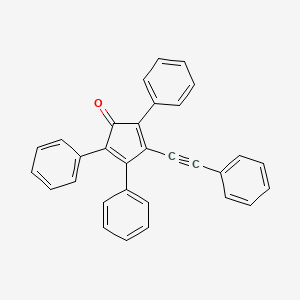
![2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14199219.png)
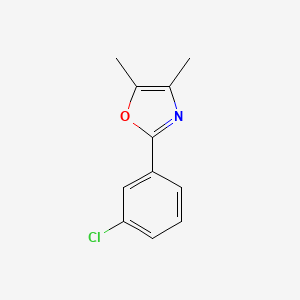
![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)
![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)
![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)
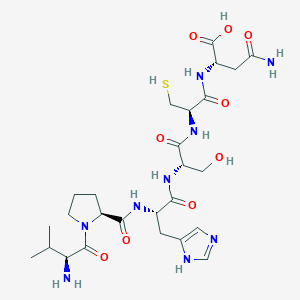
![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
